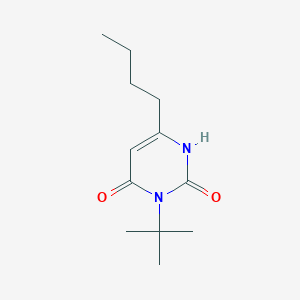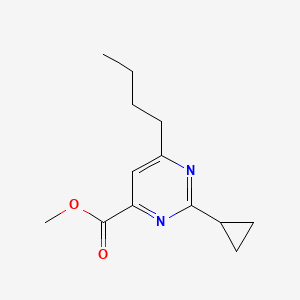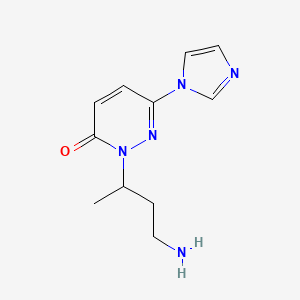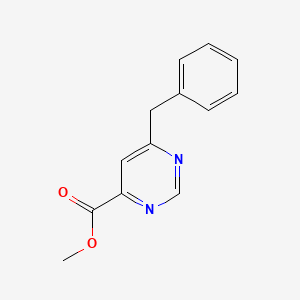
6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BBT) is an organic compound that has been used in many scientific research applications. It is a versatile compound with a wide range of potential uses in the laboratory. 6-BBT is a type of heterocyclic compound, which is a ring-shaped molecule that contains atoms of at least two different elements. This compound has been studied for its potential applications in drug development, biochemistry, and biophysics.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Compounds : A study detailed the synthesis of new xanthine derivatives containing chromone and 2,6-di-tert-butylphenol fragments, showcasing methods relevant for creating structurally complex molecules with potential antioxidant and cytotoxic activities (Shatokhin et al., 2021).
Cascade Synthesis : Another research effort described the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives, highlighting techniques for constructing intricate heterocyclic systems (Kravchenko et al., 2014).
Unexpected Formation of Derivatives : A study on the condensation of di(tert-butyl)-benzoquinone derivatives revealed the unexpected formation of benzofuran derivatives, offering insights into the reactivity of substituted pyrimidines and related heterocycles (Kravchenko et al., 2015).
Chemical Properties and Reactivity
Reactivity of Dihydropyrazolo[5,1-c][1,2,4]triazines : Research on the reactivity of certain pyrazolo[5,1-c][1,2,4]triazine derivatives towards carbonyl compounds provided insights into synthesizing tetrahydropyrimido[4,5:3,4]pyrazolo[5,1-c][1,2,4]triazines, which may inform on similar pyrimidine derivatives' synthetic routes (Mironovich et al., 2013).
Synthesis and Characterization of Novel Bioactive Compounds : Another study reported on synthesizing and characterizing novel bioactive 1,2,4-oxadiazole natural product analogs, illustrating the potential for pyrimidine derivatives in designing bioactive molecules (Maftei et al., 2013).
Propriétés
IUPAC Name |
6-butyl-3-tert-butyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-9-8-10(15)14(11(16)13-9)12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRCBJNRFOOKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)






![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)